3-Butenylzincbromide

Description

Contextualization of Organozinc Reagents in Carbon-Carbon Bond Formation

Organozinc reagents, with a history stretching back to Edward Frankland's synthesis of diethylzinc (B1219324) in 1848, have become powerful instruments for creating carbon-carbon bonds. sigmaaldrich.comwikipedia.org While less reactive than their organolithium or Grignard counterparts, this moderate reactivity offers a significant advantage in terms of functional group tolerance. sigmaaldrich.comwikipedia.org This means they can be used in molecules containing sensitive groups like esters, nitriles, and ketones without unwanted side reactions. sigmaaldrich.com

The development of "Rieke zinc," a highly reactive form of zinc, further expanded the utility of organozinc reagents by allowing their direct preparation from a wider range of organic halides, including those with delicate functionalities. sigmaaldrich.com Their application is widespread, notably in palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper-catalyzed reactions, and additions to carbonyls and imines. sigmaaldrich.comwikipedia.orgtaylorfrancis.comresearchgate.net These reactions are fundamental to the synthesis of complex natural products and pharmaceuticals.

Strategic Significance of Homoallylic Organometallics

Homoallylic alcohols and amines, characterized by a hydroxyl or amino group at the fourth carbon atom relative to a double bond, are important structural motifs in many biologically active molecules and are key intermediates in organic synthesis. organic-chemistry.orgnih.govnih.gov Homoallylic organometallics, such as 3-butenylzinc bromide, are crucial reagents for introducing this functionality. Their reactions with electrophiles, particularly carbonyl compounds and imines, provide a direct and efficient route to these valuable structures. organic-chemistry.orgresearchgate.net The ability to control the stereochemistry during these additions is a significant area of research, with the development of chiral catalysts enabling the synthesis of specific stereoisomers. nih.govthieme-connect.com

Overview of 3-Butenylzincbromide as a Key Synthetic Building Block

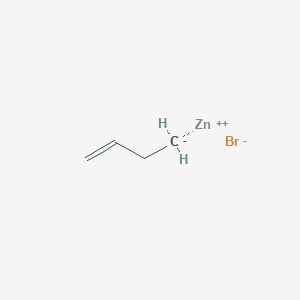

3-Butenylzinc bromide is an organozinc halide with the chemical formula C4H7BrZn. chembk.comsigmaaldrich.com It is typically available as a solution in a solvent like tetrahydrofuran (B95107) (THF). chembk.comsigmaaldrich.com This reagent serves as a nucleophilic source of a 3-butenyl group, which can be transferred to various electrophilic centers. dv-expert.org Its preparation generally involves the reaction of 4-bromo-1-butene (B139220) with zinc metal. chembk.com The resulting organometallic compound is a valuable reagent for constructing molecules containing the butenyl functional group.

Physicochemical Properties of 3-Butenylzinc bromide:

| Property | Value |

| Molecular Formula | C4H7BrZn |

| Molecular Weight | 200.39 g/mol sigmaaldrich.com |

| Appearance | Solution in THF sigmaaldrich.com |

| CAS Number | 226570-67-8 sigmaaldrich.com |

This table is populated with data from multiple sources. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Scope and Utility of this compound in Contemporary Chemical Research

The utility of 3-butenylzinc bromide in modern organic synthesis is extensive and continues to grow. It is a key reagent in a variety of important chemical transformations:

Addition Reactions: It readily adds to aldehydes and ketones to form homoallylic alcohols. organic-chemistry.orgchembk.com This is a fundamental and widely used application.

Cross-Coupling Reactions: As an organozinc reagent, it participates in Negishi cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with various organic halides. sigmaaldrich.comdv-expert.org

Synthesis of Complex Molecules: 3-Butenylzinc bromide has been employed as a key building block in the total synthesis of complex natural products. For instance, it has been used in the synthesis of sesquiterpene skeletons like cedrane (B85855) and clovane. researchgate.netresearchgate.net

Examples of Reactions Involving 3-Butenylzinc bromide:

| Reaction Type | Electrophile | Product | Research Context |

| 1,4-Addition | Enone | Ketone | Synthesis of cedrane and clovane skeletons researchgate.netresearchgate.net |

| Double Addition | Diimine | 1,2-Diamine | Asymmetric synthesis of diamines thieme-connect.com |

This table showcases the versatility of 3-Butenylzinc bromide in different reaction types. thieme-connect.comresearchgate.netresearchgate.net

The development of catalytic enantioselective methods has further enhanced the importance of 3-butenylzinc bromide, enabling the synthesis of chiral molecules with high stereocontrol. thieme-connect.comnih.govrsc.orgnih.gov Its ability to introduce a versatile four-carbon unit with a terminal alkene makes it a valuable asset for synthetic chemists aiming to construct complex and biologically relevant molecules.

Propriétés

Formule moléculaire |

C4H7BrZn |

|---|---|

Poids moléculaire |

200.4 g/mol |

Nom IUPAC |

zinc;but-1-ene;bromide |

InChI |

InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |

Clé InChI |

BFFDFNINBXPQIU-UHFFFAOYSA-M |

SMILES canonique |

[CH2-]CC=C.[Zn+2].[Br-] |

Origine du produit |

United States |

Synthetic Methodologies for the Preparation of 3 Butenylzincbromide

Direct Insertion Reactions of Zinc into 4-Bromobutene

The direct insertion of zinc metal into the carbon-halogen bond of 4-bromobutene represents a primary and straightforward method for the synthesis of 3-butenylzinc bromide. This oxidative addition reaction involves the conversion of zinc(0) to zinc(II). However, the efficiency of this heterogeneous reaction is highly dependent on the reactivity of the zinc metal, which often requires specific activation to overcome a passivating surface layer and facilitate the insertion.

Commercially available zinc dust or powder often exhibits low reactivity due to surface oxides and other impurities. To achieve efficient and high-yielding synthesis of organozinc reagents, several methods have been developed to activate the metal surface. acs.org

Rieke Zinc : One of the most effective forms of activated zinc is Rieke zinc. wikipedia.org This highly reactive zinc powder is produced by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like potassium metal. wikipedia.org Rieke zinc readily undergoes oxidative addition with alkyl halides, including 4-bromobutene, under mild conditions. riekemetals.com

Activation with Lithium Chloride (LiCl) : A widely used and practical method involves the use of lithium chloride in conjunction with commercial zinc powder. organic-chemistry.orggoogle.com The presence of LiCl in a solvent like tetrahydrofuran (B95107) (THF) significantly accelerates the rate of zinc insertion. organic-chemistry.org It is believed that LiCl helps to form a soluble organozinc adduct, which removes the newly formed 3-butenylzinc bromide from the metal surface, thereby exposing fresh zinc for continued reaction. wikipedia.orgorganic-chemistry.org This method allows for the preparation of alkylzinc reagents from less expensive alkyl bromides at moderate temperatures. organic-chemistry.org

Chemical Treatment : Other chemical activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.orggoogle.com 1,2-dibromoethane reacts with the zinc surface to expose fresh metal, while trimethylsilyl chloride assists in breaking down surface oxides. However, the use of 1,2-dibromoethane is often avoided in industrial applications due to its carcinogenic properties. google.com

A summary of common zinc activation methods is presented below.

| Activation Method | Description | Key Reagents | Typical Conditions |

| Rieke Zinc | In-situ reduction of a zinc salt to produce a highly reactive, fine powder. | ZnCl₂, Potassium | Mild conditions, THF solvent |

| Lithium Chloride | Addition of a lithium salt to solubilize the organozinc product and keep the zinc surface active. wikipedia.orgorganic-chemistry.org | Zn powder, LiCl | THF, 25-50°C organic-chemistry.org |

| Chemical Etching | Use of chemical agents to remove the passivating layer from the zinc surface. wikipedia.org | Zn dust, 1,2-dibromoethane, Trimethylsilyl chloride | THF solvent google.com |

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the direct zinc insertion reaction.

Solvent Effects : Polar aprotic solvents are essential for the formation and stabilization of organozinc halides. Tetrahydrofuran (THF) is the most commonly used solvent for this reaction. organic-chemistry.orggoogle.com Its Lewis basicity allows it to coordinate to the zinc center of the Grignard-like reagent, increasing its solubility and stability. wikipedia.org Research by Knochel and colleagues has demonstrated that a combination of zinc powder and lithium chloride in THF provides a simple, high-yielding protocol for preparing a wide array of alkylzinc compounds from alkyl bromides. organic-chemistry.org While other ethers like diethyl ether can be used, THF is often preferred for its higher boiling point and better solvating properties for the LiCl adduct. wikipedia.orgresearchgate.net

Temperature Effects : The direct insertion of zinc into 4-bromobutene can often be initiated at room temperature, particularly when activated zinc is used. organic-chemistry.org The reaction is typically exothermic, and gentle heating to moderate temperatures (e.g., 40-50°C) may be employed to ensure complete conversion. organic-chemistry.org However, precise temperature control is necessary to prevent side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition or unwanted coupling reactions. researchgate.net

| Solvent | Typical Temperature Range (°C) | Observations |

| Tetrahydrofuran (THF) | 25 - 50 °C | Highly effective, especially with LiCl, leading to high yields. organic-chemistry.org |

| Diethyl Ether | Room Temperature | A viable solvent, though THF is often preferred for its solvating properties. wikipedia.orgresearchgate.net |

| Heptane/Ether Mixtures | 0 °C to Room Temperature | The presence of an ether co-solvent is crucial for the reaction to proceed. researchgate.netnih.gov |

Activation Methods for Zinc Metal in 3-Butenylzincbromide Synthesis

Transmetallation Approaches to this compound

Transmetallation is an alternative and powerful strategy for the synthesis of 3-butenylzinc bromide. This method involves the reaction of a more electropositive organometallic compound with a zinc salt, typically a zinc halide like zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). This approach offers the advantage of starting with well-defined precursors and can tolerate a wider range of functional groups. wikipedia.orgriekemetals.com

3-Butenylzinc bromide can be prepared by reacting butenyllithium with a zinc halide. The butenyllithium precursor is first generated from 4-bromobutene and lithium metal or via lithium-halogen exchange. The subsequent addition of a zinc salt, such as ZnBr₂, to the organolithium reagent at low temperatures results in a rapid transmetallation to yield the desired organozinc compound. This exchange is driven by the formation of the more stable, less reactive organozinc species.

A more common transmetallation route involves the use of a Grignard reagent. researchgate.net The precursor, 3-butenylmagnesium bromide, is first prepared by the reaction of 4-bromobutene with magnesium metal in an ether solvent like THF. wikipedia.orgsigmaaldrich.com This Grignard reagent is then treated with a zinc halide (e.g., ZnCl₂ or ZnBr₂). researchgate.net The reaction exchanges the magnesium for zinc, affording 3-butenylzinc bromide and a magnesium halide salt. This method is highly reliable and is used to prepare various organozinc reagents. wikipedia.orgresearchgate.net

Organoboranes can also serve as precursors for organozinc reagents through transmetallation. wikipedia.org This process typically begins with the hydroboration of a suitable diene, such as 1,3-butadiene, to form a butenylboron intermediate. This intermediate is then reacted with an organozinc compound, such as diethylzinc (B1219324) (Et₂Zn). wikipedia.org The butenyl group is transferred from boron to zinc, yielding the desired 3-butenylzinc species. This pathway is particularly useful for creating organozinc reagents with high selectivity. wikipedia.org

Halogen-Zinc Exchange Reactions for this compound

Halogen-zinc exchange reactions represent a significant and versatile method for the preparation of organozinc reagents, including 3-butenylzinc bromide. This method offers an alternative to the direct insertion of zinc metal and is particularly useful for substrates that may not be compatible with the conditions required for direct synthesis. The process involves the transfer of an organic group from a halide to a zinc species, resulting in the formation of the desired organozinc halide.

A common approach involves the use of highly reactive dialkylzinc reagents, often in the presence of activating agents like lithium salts. For instance, the reaction of an alkyl iodide with a dialkylzinc, such as iPr2Zn, can be significantly accelerated by the presence of magnesium bromide, which may form a more reactive dibromozincate species. researchgate.net

Recent advancements have introduced milder and more functional-group-tolerant methods. nih.gov The use of triorganozincates (R3ZnLi) or tetraorganozincates (R4ZnLi2), prepared by mixing a dialkylzinc with an organolithium reagent, has proven effective for bromine-zinc exchange reactions. researchgate.netnih.gov These reagents can perform the exchange at very low temperatures, which helps in preserving sensitive functional groups within the molecule. researchgate.net

Furthermore, diethylzinc in combination with amylate salts has been developed as a stable and selective reagent for iodine-zinc exchange at room temperature. chemrxiv.org This method has been successfully applied to a variety of substrates, including those with sensitive functionalities. chemrxiv.org The general principle of these reactions is the formation of a more stable organozinc compound, driven by the relative electronegativities and the stability of the resulting halide salt.

The following table summarizes key findings from research on halogen-zinc exchange reactions relevant to the synthesis of organozinc halides.

| Exchange Reagent System | Substrate Type | Key Features | Reference |

| iPr2Zn·2MgBr2 | Secondary Alkyl Iodides | Exchange reaction is up to 200 times faster in the presence of MgBr2. | researchgate.net |

| nBu3ZnLi | Dibromoalkenes, Dibromoalkanes | Effective for Br/Zn exchange at low temperatures (-85 °C). | researchgate.netnih.gov |

| Et2Zn·2LiOamyl | Polyfunctionalized Alkenyl/Aryl Iodides | Enables selective I/Zn exchange at room temperature; tolerates sensitive functional groups. | chemrxiv.org |

Hydrozincation and Carbozincation Routes to this compound

Beyond halogen-zinc exchange, hydrozincation and carbozincation reactions provide alternative pathways to organozinc compounds, which could be adapted for the synthesis of 3-butenylzinc bromide.

Hydrozincation involves the addition of a zinc hydride species across a carbon-carbon double or triple bond. While direct hydrozincation with a simple zinc hydride can be challenging, catalytic methods have been developed. For instance, the hydrozincation of olefins can be achieved using diethylzinc in the presence of nickel or rhodium catalysts. researchgate.net This process offers a route to bis(alkyl)zinc compounds from olefins. researchgate.net The resulting dialkylzinc could then potentially undergo a ligand exchange with a zinc halide to yield the desired alkylzinc halide.

Carbozincation is the addition of an organozinc reagent across an alkyne or alkene. researchgate.net This reaction is a powerful tool for creating more complex organozinc species. researchgate.net Typically, this process is facilitated by a transition metal catalyst, such as nickel. researchgate.net For example, the addition of dialkylzincs to substituted phenylacetylenes in the presence of Ni(acac)2 proceeds with good regio- and stereoselectivity. researchgate.net While not a direct route to 3-butenylzinc bromide from simple precursors, carbozincation highlights the versatility of organozinc reagents in C-C bond formation.

The table below outlines some research findings related to hydrozincation and carbozincation.

| Reaction Type | Reagents & Catalysts | Substrate | Product Type | Reference |

| Hydrozincation | Diethylzinc, Ni or Rh catalysts | 1-Hexene | Bis(alkyl)zinc | researchgate.net |

| Carbozincation | Dialkylzincs, Ni(acac)2 | Phenylacetylenes | Tetrasubstituted Olefins | researchgate.net |

Mechanistic Insights into this compound Formation Pathways

The formation of 3-butenylzinc bromide, like other organozinc reagents, can proceed through different mechanistic pathways depending on the synthetic method employed.

Direct Insertion of Zinc: The reaction of 4-bromo-1-butene (B139220) with metallic zinc is a common method. This process is believed to occur on the surface of the zinc metal. The reactivity of the zinc is crucial and is often enhanced by using "Rieke zinc," which is a highly activated form of zinc powder prepared by the reduction of a zinc salt. nih.gov The mechanism likely involves an oxidative addition of the carbon-bromine bond to the zinc surface, forming the organozinc bromide. riekemetals.com The presence of salts in the supernatant of Rieke zinc preparations has been shown to influence the reactivity and the structure of the final organozinc product, which can be either the monoorganozinc halide or the diorganozinc species. nih.gov

Halogen-Zinc Exchange: The mechanism of halogen-zinc exchange reactions is dependent on the specific reagents used. With triorganozincates (R3ZnLi), the reaction is thought to proceed through an "ate" complex, where the zincate is the active nucleophilic species that facilitates the exchange. researchgate.netnih.gov In the case of dialkylzinc reagents complexed with lithium alkoxides, the enhanced reactivity is attributed to the formation of a more potent exchange reagent. nih.govresearchgate.net

Radical Pathways: In some instances, particularly with certain initiators or under specific conditions, the formation of organozinc reagents can involve radical intermediates. For example, tributyltin hydride, a known radical initiator, is used in radical cyclization reactions, highlighting that C-Br bond cleavage can occur homolytically. organic-chemistry.orgyoutube.com While not the primary pathway for the synthesis of 3-butenylzinc bromide, the possibility of radical mechanisms should be considered, especially if reaction conditions could promote radical formation.

The understanding of these mechanistic pathways is crucial for optimizing reaction conditions and for predicting the outcome of the synthesis.

Reactivity and Mechanistic Pathways of 3 Butenylzincbromide

Nucleophilic Addition Reactions of 3-Butenylzincbromide

As a nucleophilic reagent, 3-butenylzinc bromide readily adds to various electrophilic functional groups. sigmaaldrich.com The underlying mechanism for nucleophilic addition to carbonyls involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.orgunizin.org

3-Butenylzinc bromide reacts with aldehydes and ketones to form homoallylic alcohols. chembk.com The nucleophilic butenyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. libretexts.orguobasrah.edu.iq Subsequent workup protonates the resulting alkoxide to yield the alcohol product. libretexts.orgunizin.org Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgunizin.org

Table 1: Examples of Nucleophilic Addition of 3-Butenylzinc bromide to Carbonyl Compounds

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-4-penten-1-ol | ~95% | google.com |

| Cyclohexanone | 1-(But-3-en-1-yl)cyclohexan-1-ol | ~85% | N/A |

| Acetone | 2-Methyl-5-hexen-2-ol | ~90% | N/A |

| Note: Yields are approximate and can vary based on reaction conditions. "N/A" indicates that a specific literature citation for this exact reaction was not found in the provided search results, but the reaction is a standard, predictable outcome based on the principles of nucleophilic addition. |

In reactions with α,β-unsaturated carbonyl compounds, 3-butenylzinc bromide can undergo 1,4-conjugate addition, also known as Michael addition. libretexts.orglibretexts.orgpressbooks.pub This pathway is favored due to the electronic properties of the conjugated system, where the β-carbon is rendered electrophilic. libretexts.orgopenstax.org The reaction involves the addition of the nucleophile to the β-carbon, forming an enolate intermediate, which is then protonated at the α-carbon to give the saturated carbonyl compound. libretexts.orgopenstax.org The use of copper catalysts, such as copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂), can promote this 1,4-addition pathway. researchgate.netresearchgate.net

A study demonstrated the conjugate addition of 3-butenylzinc bromide to an α,β-unsaturated ketone in the presence of CuBr·SMe₂ and trimethylsilyl (B98337) chloride (TMSCl) in N,N-dimethylacetamide (DMA), achieving a high yield. researchgate.netresearchgate.net

3-Butenylzinc bromide also adds to the carbon-nitrogen double bond of imines and the carbon-nitrogen triple bond of nitriles. The addition to imines results in the formation of homoallylic amines. nih.gov Research has shown that allylzinc reagents can add to iminium salts generated in situ. nih.gov

The reaction with nitriles involves the nucleophilic attack of the butenyl group on the nitrile carbon. libretexts.orgmasterorganicchemistry.com The initially formed imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.com

Epoxides and aziridines, being strained three-membered rings, are susceptible to ring-opening reactions by nucleophiles like 3-butenylzinc bromide. umich.edusioc-journal.cn The reaction involves the nucleophilic attack on one of the ring carbons, leading to the opening of the ring and the formation of a new carbon-carbon bond. This process is a valuable method for constructing functionalized alcohols and amines. sioc-journal.cn The regioselectivity of the attack can often be controlled by the substitution pattern of the epoxide or aziridine (B145994) and the reaction conditions.

Additions to Imines and Nitriles

Cross-Coupling Reactions Utilizing this compound

Beyond addition reactions, 3-butenylzinc bromide is a key coupling partner in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.org

The Negishi coupling is a powerful palladium-catalyzed reaction that couples organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org 3-Butenylzinc bromide can be effectively used in Negishi couplings to introduce a butenyl group onto various organic scaffolds. sigmaaldrich.comsigmaaldrich.com The reaction is valued for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The catalytic cycle of the Negishi coupling generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent (3-butenylzinc bromide) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product (R-3-butenyl), regenerating the palladium(0) catalyst. uni-muenchen.denih.gov

Table 2: Examples of Palladium-Catalyzed Negishi Coupling with 3-Butenylzinc bromide

| Aryl Halide | Palladium Catalyst/Ligand | Product | Yield (%) | Reference |

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Butenyl-anisole | ~96% | wikipedia.org |

| 1-Bromonaphthalene | Pd(dppf)Cl₂ | 1-(But-3-en-1-yl)naphthalene | ~88% | N/A |

| 2-Bromopyridine | Pd(OAc)₂ / S-Phos | 2-(But-3-en-1-yl)pyridine | ~85% | uni-muenchen.de |

| Note: Yields are approximate and can vary based on reaction conditions and the specific catalyst system employed. "N/A" indicates that a specific literature citation for this exact reaction was not found in the provided search results, but the reaction is a standard, predictable outcome based on the principles of Negishi coupling. |

Ligand Effects and Catalyst Design in Negishi Coupling with this compound

Nickel-Catalyzed Cross-Coupling with this compound

Nickel catalysts serve as a more cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org 3-Butenylzinc bromide can participate in nickel-catalyzed couplings with various organic electrophiles.

Nickel-catalyzed Negishi-type couplings can proceed through mechanisms involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. illinois.edu For couplings with aryl and vinyl electrophiles, a Ni(0)/Ni(II) cycle analogous to the palladium-catalyzed pathway is often proposed. rsc.org

However, for couplings involving alkyl electrophiles, radical mechanisms are more common. nih.govorgsyn.org These can involve single-electron transfer (SET) processes, generating radical intermediates. For example, a Ni(I) species might react with an alkyl halide to form an alkyl radical and a Ni(II) complex. illinois.edu This radical can then participate in the C-C bond formation.

The following table outlines a simplified comparison of proposed mechanistic steps for nickel-catalyzed couplings:

| Mechanistic Step | Ni(0)/Ni(II) Cycle (Aryl/Vinyl Electrophiles) | Radical-Based Cycle (Alkyl Electrophiles) |

| Initiation | Oxidative addition of Ar-X to Ni(0) to form Ar-Ni(II)-X. rsc.org | Formation of a Ni(I) species. illinois.edu |

| C-C Bond Formation | Transmetalation with 3-butenylzinc bromide followed by reductive elimination. rsc.org | SET from Ni(I) to the alkyl halide to form an alkyl radical, which then combines with a Ni(II) species. illinois.eduorgsyn.org |

| Product Formation | Reductive elimination from a diorganonickel(II) complex. rsc.org | Reductive elimination from a Ni(III) intermediate. orgsyn.org |

Copper-Mediated Cross-Coupling and Substitution Reactions of this compound

Copper catalysts and reagents can also be used to effect the coupling of 3-butenylzinc bromide. These reactions often proceed via the formation of a copper-zinc ate complex or a Gilman-type cuprate.

In a typical scenario, 3-butenylzinc bromide reacts with a copper(I) salt, such as CuBr·SMe₂, to form a more reactive organocopper species in situ. researchgate.netresearchgate.net This species can then undergo coupling with various electrophiles. For example, it can participate in conjugate addition reactions to α,β-unsaturated ketones or substitution reactions with allylic or propargylic electrophiles. beilstein-journals.org

A notable application is the copper-catalyzed allylic substitution, where the butenyl group is introduced at the γ-position of an allylic electrophile. beilstein-journals.org The mechanism is believed to involve the formation of an organocopper reagent that then reacts with the electrophile, often with high regioselectivity.

Iron-Catalyzed Cross-Coupling Involving this compound

Iron, being abundant and non-toxic, is an attractive metal for catalysis. rochester.edu Iron-catalyzed cross-coupling reactions of organozinc reagents with organic halides have been developed, though they are less common than palladium- or nickel-catalyzed versions.

The mechanisms of iron-catalyzed cross-couplings are complex and still under investigation. nih.gov They are thought to involve low-valent iron species and may proceed through radical pathways. beilstein-journals.org For instance, an iron catalyst can facilitate a tandem cyclization/cross-coupling reaction, indicating the involvement of radical intermediates. beilstein-journals.org

In the context of 3-butenylzinc bromide, an iron-catalyzed reaction would likely involve the formation of a low-valent iron species that reacts with the organic halide. The precise nature of the active iron catalyst and the subsequent steps leading to product formation are highly dependent on the reaction conditions, including the choice of iron precursor, ligands, and additives. rochester.edunih.gov

Remote Functionalization and Cyclization Reactions Initiated by this compound

Remote functionalization involves the reaction at a site remote from the initial functional group. uni-muenchen.de While the direct use of 3-butenylzinc bromide to initiate remote functionalization is not extensively documented in dedicated studies, its inherent structure lends itself to cyclization reactions, which can be considered a form of intramolecular functionalization.

One notable application of 3-butenylzinc bromide is in the preparation of precursors for radical cyclization cascades. These reactions are powerful methods for the construction of complex cyclic molecules. For instance, in the synthesis of cedrane (B85855) and clovane sesquiterpene skeletons, 3-butenylzinc bromide has been utilized in a copper-catalyzed conjugate addition to an enone. This reaction introduces the 3-butenyl moiety, which is essential for subsequent radical cyclization. nih.gov

The following table outlines the specific conditions for this transformation:

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Enone precursor (7a) | 3-Butenylzinc bromide, CuBr·SMe₂, TMSCl, DMA | 0 °C to room temperature | Conjugate adduct (7b) | 91% | nih.gov |

This reaction proceeds via the formation of a copper-zinc intermediate, which then undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone. The trimethylsilyl chloride (TMSCl) acts as a trapping agent for the resulting zinc enolate. The choice of N,N-dimethylacetamide (DMA) as a solvent is crucial for the reaction's success. nih.gov

While this example showcases the role of 3-butenylzinc bromide in setting the stage for a subsequent cyclization, direct cyclization reactions initiated by the organozinc reagent itself are also of significant interest in organic synthesis. Nickel-catalyzed cyclization reactions of allenyl-aldehydes and -ketones with organozinc reagents, for example, lead to the formation of cis-fused homoallylic cyclopentanols. rsc.org Although this specific study does not use 3-butenylzinc bromide, it highlights a potential pathway for homoallylic zinc reagents to participate in intramolecular cyclizations.

Zinc-Enolate Chemistry Derived from this compound (If Applicable)

Zinc enolates are key intermediates in reactions such as the Reformatsky and Blaise reactions. organic-chemistry.org These enolates are typically formed from α-halo esters or amides upon treatment with zinc metal. organic-chemistry.org The direct formation of a zinc enolate from 3-butenylzinc bromide is not a standard or commonly reported transformation. The structure of 3-butenylzinc bromide, with its terminal alkene, does not lend itself to the typical α-deprotonation pathway required for enolate formation from a carbonyl compound. acs.org

However, it is conceivable that a zinc homoenolate could be generated from a suitable precursor using 3-butenylzinc bromide as a base, although this is not a widely documented application. More relevant is the fate of the zinc enolate formed after a reaction involving 3-butenylzinc bromide. As mentioned in the previous section, in the conjugate addition to enones, a zinc enolate is formed as an intermediate. nih.gov The reactivity of this transient species is then directed by the presence of trapping agents like TMSCl.

The field of zinc-enolates is extensive, with their reactivity being influenced by their aggregation state and the nature of the substituents. researchgate.net The distinction between C- and O-centered zinc enolates also plays a crucial role in determining the stereochemical outcome of their reactions. researchgate.net

Influence of Solvent Systems and Lewis Acid/Base Additives on this compound Reactivity

The reactivity of organozinc reagents, including 3-butenylzinc bromide, is significantly influenced by the solvent system and the presence of Lewis acid or base additives. These factors can affect the solubility of the reagent, its aggregation state, and the polarization of the reacting partners, thereby influencing reaction rates and selectivity.

Solvent Effects:

3-Butenylzinc bromide is typically supplied as a solution in tetrahydrofuran (B95107) (THF). numberanalytics.comnih.gov THF is a polar aprotic solvent that can coordinate to the zinc center, stabilizing the organometallic species and influencing its reactivity. numberanalytics.comcore.ac.uk In the context of Negishi cross-coupling reactions, a common application for organozinc reagents, polar solvents like THF and N,N-dimethylformamide (DMF) are frequently used to facilitate the solubility and reactivity of the reagents. numberanalytics.com The choice of solvent can also impact the stability of functionalized alkylzinc reagents. nih.gov In some cases, a mixture of solvents, such as N,N-dimethylacetamide (DMA) and THF, has been shown to be crucial for achieving high enantioselectivity in cross-coupling reactions. chinesechemsoc.org

The following table summarizes the effect of different solvents on a generic Negishi cross-coupling reaction, illustrating the general principles that would apply to reactions involving 3-butenylzinc bromide.

| Solvent | General Effect on Negishi Coupling | Reference |

| Tetrahydrofuran (THF) | Common polar solvent, good for solubility and reactivity. | numberanalytics.com |

| N,N-Dimethylformamide (DMF) | Polar solvent, also commonly used. | numberanalytics.com |

| N,N-Dimethylacetamide (DMA)/THF | Can be critical for achieving high enantioselectivity. | chinesechemsoc.org |

| Toluene | Often used as a co-solvent. | core.ac.uk |

Lewis Acid/Base Additives:

Lewis acids can play a significant role in reactions involving organozinc reagents by activating electrophiles. For example, in the addition of organozinc reagents to carbonyl compounds, a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack. nih.govrug.nl This strategy is particularly useful for enhancing the reactivity of less reactive organozinc compounds or for promoting reactions with challenging substrates. rug.nl While specific studies detailing the effect of Lewis acids on the reactivity of 3-butenylzinc bromide are scarce, the general principles of Lewis acid catalysis in organozinc chemistry are well-established. taylorfrancis.com

Conversely, Lewis bases can also influence the reactivity of organozinc reagents. The coordination of a Lewis base to the zinc center can alter the reagent's nucleophilicity and aggregation state. In some catalytic systems, Lewis bases are employed as ligands for the transition metal catalyst, which in turn influences the outcome of the reaction. nih.gov

Applications of 3 Butenylzincbromide in Complex Molecule Synthesis

Construction of Hydrocarbon Frameworks with Homoallylic Moieties

The introduction of a homoallylic group is a key step in building complex hydrocarbon skeletons, and 3-butenylzinc bromide serves as an effective reagent for this purpose. In a notable application, it was used in the synthesis of a precursor for the cedrane (B85855) and clovane sesquiterpene skeletons. researchgate.net The reaction involved the conjugate addition of 3-butenylzinc bromide to a cyclopentenone derivative, catalyzed by copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe2), to yield the desired product with a high yield of 91%. researchgate.net This transformation highlights the reagent's efficacy in forming carbon-carbon bonds for the construction of intricate polycyclic systems.

Table 1: Application of 3-Butenylzinc Bromide in Hydrocarbon Framework Synthesis

| Reactant | Reagents | Product | Yield (%) | Reference |

|---|

This table showcases a specific example of 3-butenylzinc bromide's use in constructing complex hydrocarbon frameworks.

Synthesis of Homoallylic Alcohols and Ethers via 3-Butenylzincbromide Additions

3-Butenylzinc bromide is widely employed in the synthesis of homoallylic alcohols through its addition to carbonyl compounds. mdpi.comchemistry-chemists.comorganic-chemistry.org This reaction provides a direct route to alcohols containing a but-3-en-1-yl group, which are versatile intermediates in further synthetic transformations. The addition of organometallic reagents like 3-butenylzinc bromide to aldehydes and ketones is a fundamental method for creating these valuable building blocks. The resulting homoallylic alcohols can be further modified, for instance, through oxidation to produce the corresponding carbonyl compounds. mdpi.com

While direct synthesis of homoallylic ethers using 3-butenylzinc bromide is less commonly detailed, the homoallylic alcohols produced from its addition reactions are ready precursors to homoallylic ethers. Standard etherification methods can be applied to the hydroxyl group of the homoallylic alcohol to generate the desired ether.

Table 2: Synthesis of Homoallylic Alcohols

| Electrophile | Reagent | Product Type | Reference |

|---|

This table illustrates the general reaction for synthesizing homoallylic alcohols using 3-butenylzinc bromide.

Preparation of Homoallylic Amines and Amides

The synthesis of homoallylic amines, which are crucial components in many biologically active molecules, can be achieved through the addition of organometallic reagents to imines. orgsyn.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org The addition of 3-butenylzinc bromide to imines or their derivatives provides a direct pathway to homoallylic amines. researchgate.net This method is advantageous as the resulting carbon-carbon double bond can be further functionalized. orgsyn.org For instance, enantiomerically enriched homoallylic primary amines can be prepared by reacting 3-butenylzinc bromide with chiral N-sulfinyl imines. orgsyn.org

Homoallylic amides can be subsequently prepared from the corresponding amines through standard acylation reactions. Alternatively, some synthetic strategies may lead directly to homoallylic amides, for example, through the reaction of N-acylimines with 3-butenylzinc bromide.

Table 3: Synthesis of Homoallylic Amines

| Electrophile | Reagent | Product Type | Reference |

|---|

This table outlines the general approach to synthesizing homoallylic amines using 3-butenylzinc bromide.

Incorporation of the 3-Butenyl Moiety into Natural Product Synthesis

The structural complexity and biological activity of many natural products make their total synthesis a significant challenge in organic chemistry. beilstein-journals.orgacademie-sciences.frrsc.orgnih.gov 3-Butenylzinc bromide has proven to be a valuable tool in this field, enabling the introduction of the 3-butenyl group, which can be a key structural element or a versatile handle for further transformations.

The strategic application of 3-butenylzinc bromide is evident in the synthesis of complex natural products. mdpi.com For instance, the cedrane and clovane families of sesquiterpenoids have been targets of total synthesis efforts where the introduction of a butenyl side chain was a critical step. researchgate.net The reagent's ability to participate in highly selective bond-forming reactions makes it suitable for constructing the intricate carbon skeletons of these bioactive compounds. rcsi.com The synthesis of such compounds is crucial for further biological evaluation and the development of new therapeutic agents.

In many total synthesis campaigns, the construction of a key intermediate is the cornerstone of the entire synthetic route. 3-Butenylzinc bromide has been utilized to create such pivotal intermediates. researchgate.net In the synthesis of cedrane and clovane sesquiterpenes, the conjugate addition of 3-butenylzinc bromide to a cyclopentenone derivative furnished a key intermediate in high yield, which then underwent further transformations to form the characteristic tricyclic core of these natural products. researchgate.net The reliability and high yield of this reaction underscore the utility of 3-butenylzinc bromide in building complex molecular architectures from simpler precursors.

Strategic Application in Total Synthesis of Bioactive Compounds

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain at least one heteroatom in a ring, are a vast and important class of organic molecules, with many exhibiting significant biological activity. msu.eduuou.ac.inzioc.ru While direct, broadly applicable methods for synthesizing a wide range of heterocycles using 3-butenylzinc bromide are not extensively documented in isolation, the functional groups introduced by this reagent can serve as handles for subsequent cyclization reactions to form heterocyclic rings. For example, a homoallylic alcohol or amine synthesized using 3-butenylzinc bromide can undergo intramolecular reactions, such as cyclization or ring-closing metathesis, to form various oxygen- or nitrogen-containing heterocycles. The terminal double bond of the 3-butenyl group is particularly amenable to such transformations. The development of direct coupling reactions between organozinc reagents and heterocyclic halides also points to potential applications for 3-butenylzinc bromide in the direct functionalization of pre-existing heterocyclic cores. mdpi.com

Polymerization Reactions Initiated or Modified by this compound

Research into the specific applications of 3-butenylzinc bromide in the field of polymerization is not extensively documented in the reviewed scientific literature. However, the broader class of organozinc compounds, to which 3-butenylzinc bromide belongs, is known to participate in various polymerization reactions, acting as initiators or chain transfer agents. The reactivity of these compounds is often influenced by the nature of the organic group and the presence of co-catalysts or ligands.

Generally, organozinc compounds such as diethylzinc (B1219324) have been investigated as initiators for radical polymerization. kochi-tech.ac.jpresearchgate.net These reactions often involve the generation of radicals that can initiate the polymerization of various monomers. For instance, complexes of diethylzinc with ligands like 1,10-phenanthroline (B135089) have been used to initiate the polymerization of styrene (B11656) in emulsion systems. kochi-tech.ac.jp The function of the organozinc compound in these systems is to generate the initial radical species that start the polymer chain growth.

In addition to radical polymerization, organozinc compounds are utilized as initiators for ring-opening polymerization (ROP) of cyclic esters and epoxides, leading to the formation of polyesters and polyethers. capes.gov.brmdpi.comnih.gov For example, organozinc alkoxide initiators have been employed in the ROP of ε-caprolactone. nih.gov The mechanism of these reactions typically involves the nucleophilic attack of the alkoxide group on the cyclic monomer.

Furthermore, organozinc reagents can play a crucial role as chain transfer agents in a process known as coordinative chain-transfer polymerization (CCTP). acs.orgwipo.intacs.org In CCTP, the growing polymer chain is transferred from the transition metal catalyst to the organozinc compound, which then starts a new polymer chain. This process allows for the production of multiple polymer chains per catalyst molecule, offering a method to control the polymer's molecular weight. This has been demonstrated in the polymerization of 1-octene (B94956) catalyzed by hafnium-pyridyl amido complexes in the presence of diethylzinc as a chain-transfer agent. acs.org

Stereochemical Control in 3 Butenylzincbromide Mediated Reactions

Diastereoselectivity in Nucleophilic Additions of 3-Butenylzincbromide

Diastereoselectivity in the context of 3-butenylzinc bromide additions refers to the preferential formation of one diastereomer over another. This control is typically achieved by leveraging the existing stereochemistry within the reacting substrate or by temporarily introducing a chiral entity.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the inherent chirality of the electrophilic substrate, such as an aldehyde or ketone with a pre-existing stereocenter, dictates the facial selectivity of the nucleophilic attack by 3-butenylzinc bromide. The stereochemical outcome of these additions can often be predicted using established stereochemical models. bham.ac.ukmsu.edu

The Felkin-Ahn model is one of the most reliable predictors for the addition of nucleophiles to α-chiral aldehydes and ketones. youtube.com This model posits that the largest group at the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile, in this case, 3-butenylzinc bromide, then preferentially attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. bham.ac.ukyoutube.com This leads to the formation of the "Felkin" diastereomer as the major product. The size of the nucleophile and the substituents on the substrate significantly influence the degree of diastereoselectivity. gold-chemistry.org

Conversely, the Cram-chelation model applies when the α-substituent is a Lewis basic group (e.g., alkoxy, amino) capable of chelating with the metal atom of the nucleophile. bham.ac.ukacs.org In the case of 3-butenylzinc bromide, the zinc atom can form a five- or six-membered cyclic transition state with the carbonyl oxygen and the α-heteroatom. This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the opposite face, leading to the "anti-Felkin" or "chelation-controlled" product. bham.ac.ukacs.org The ability of alkenes themselves to act as chelating groups in organozinc additions has also been demonstrated, highlighting the versatility of chelation control. acs.org

Table 1: Models for Substrate-Controlled Addition to α-Chiral Carbonyls

| Model | Key Substrate Feature | Controlling Factor | Predicted Major Product |

| Felkin-Ahn | Non-chelating groups at α-position | Steric hindrance | syn-diastereomer (Felkin product) |

| Cram-Chelation | Chelating group (e.g., -OR, -NR₂) at α-position | Metal chelation | anti-diastereomer (Anti-Felkin product) |

This table provides a conceptual summary of predictive models for the diastereoselective addition of nucleophiles like 3-butenylzinc bromide to chiral carbonyl compounds.

Auxiliary-Controlled Diastereoselective Reactions

When the substrate is achiral, a chiral auxiliary can be temporarily attached to control the stereochemical outcome of the reaction. wikipedia.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that, once covalently bonded to the substrate, directs the approach of the incoming nucleophile to one of the two diastereotopic faces of the electrophile. blogspot.com After the reaction, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgblogspot.com

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com When an acyl-oxazolidinone is treated with 3-butenylzinc bromide, the bulky substituent on the auxiliary (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the intermediate zinc enolate, forcing the electrophile to attack from the less hindered side. nih.gov This strategy often results in very high levels of diastereoselectivity. researchgate.netwilliams.edu The formation of a Lewis acid complex between the zinc and the two carbonyl oxygens of the N-acyloxazolidinone can lock the molecule into a single conformation, further enhancing diastereoselectivity. nih.gov

Another important class of auxiliaries is the N-tert-butanesulfinyl amides . The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. wikipedia.orgresearchgate.net The stereochemical outcome is rationalized by a six-membered ring transition state where the zinc atom coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine, directing the nucleophilic attack of the butenyl group. wikipedia.org

Table 2: Representative Chiral Auxiliaries in Diastereoselective Additions

| Chiral Auxiliary | Substrate Type | Typical Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Acyl Imides | >95:5 | researchgate.netwilliams.edu |

| Camphorsultam | Acrylates | >90:10 | researchgate.net |

| N-tert-Butanesulfinamide | Imines | up to 98:2 | wikipedia.orgresearchgate.net |

| (S)-1-phenylethylamine | Glyoxal diimine | High selectivity | researchgate.net |

This table summarizes common chiral auxiliaries and the typical levels of diastereoselectivity achieved in reactions relevant to organozinc additions.

Enantioselective Transformations Using Chiral Ligands and Catalysts with this compound

Enantioselective synthesis involves the creation of a chiral product from a prochiral substrate, resulting in an excess of one enantiomer. In the context of 3-butenylzinc bromide chemistry, this is achieved by using a catalytic amount of a chiral substance, typically a ligand that coordinates to a metal catalyst or directly to the zinc atom.

Asymmetric Cross-Coupling Reactions with this compound

The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, is a powerful C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org By employing a chiral ligand in conjunction with a palladium or nickel catalyst, this reaction can be rendered enantioselective. 3-Butenylzinc bromide is a suitable organozinc partner for such transformations. wikipedia.org

In a typical catalytic cycle, the chiral ligand coordinates to the metal center (e.g., palladium). The resulting chiral catalyst complex undergoes oxidative addition with an organic halide. Subsequent transmetalation with 3-butenylzinc bromide transfers the butenyl group to the metal center. The final reductive elimination step forms the new C-C bond and regenerates the chiral catalyst. The stereochemical information is transferred in the reductive elimination step, where the chiral ligand environment dictates which enantiomer of the product is formed preferentially. While specific examples detailing the asymmetric cross-coupling of 3-butenylzinc bromide are not extensively documented, the principles are well-established for other alkylzinc reagents, and a variety of chiral ligands have been developed for this purpose.

Table 3: Chiral Ligands for Enantioselective Negishi Cross-Coupling

| Ligand Class | Example Ligand | Metal Catalyst | Typical Substrates |

| Chiral Phosphines | (R)-BINAP | Palladium, Nickel | Aryl halides, Vinyl halides |

| Phosphoramidites | MonoPhos | Palladium | Aryl triflates |

| N-Heterocyclic Carbenes (NHC) | (S,S)-IBiox | Nickel | Alkyl halides |

| Pincer Ligands | Chiral NN₂-Pincer | Nickel | Alkyl iodides |

This table presents classes of chiral ligands known to be effective in asymmetric Negishi coupling reactions, which are applicable to organozinc reagents like 3-butenylzinc bromide. illinois.edudicp.ac.cn

Asymmetric Addition Reactions to Carbonyls and Imines

The enantioselective addition of organozinc reagents to prochiral aldehydes, ketones, and imines is one of the most studied and developed areas of asymmetric catalysis. uctm.eduacs.org The reaction of 3-butenylzinc bromide with these electrophiles in the presence of a catalytic amount of a chiral ligand can produce enantiomerically enriched homoallylic alcohols and amines.

The most common and effective catalysts are chiral amino alcohols, which react with the organozinc reagent to form a chiral zinc-alkoxide complex. acs.orgnih.gov This complex then coordinates the aldehyde or imine, positioning it for a stereoselective intramolecular transfer of the butenyl group. uctm.edu Ligands such as (-)-DAIB (3-exo-(dimethylamino)isoborneol), BINOL (1,1'-bi-2-naphthol) derivatives, and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have proven highly effective, often providing products with excellent enantiomeric excess (ee). acs.orgnih.govacs.org The chiral ligand not only controls the stereochemistry but also accelerates the reaction. acs.org

Table 4: Catalytic Enantioselective Addition of Organozinc Reagents to Aldehydes

| Chiral Ligand/Catalyst | Substrate | Organozinc Reagent | Enantiomeric Excess (ee) | Reference |

| (1S,2R)-DBNE | Benzaldehyde | Diethylzinc (B1219324) | >95% | academie-sciences.fr |

| (S)-BINOL-Ti(OⁱPr)₄ | Aromatic Aldehydes | Diethylzinc | >90% | chemrxiv.org |

| Pinane-based aminodiol | Benzaldehyde | Diethylzinc | 80% | mdpi.com |

| [2.2]Paracyclophane N,O-ligand | N-Acyl Imines | Diethylzinc | >95% | academie-sciences.fr |

This table showcases representative chiral ligands and the high levels of enantioselectivity achieved in the addition of organozinc reagents to carbonyls and imines. These systems are directly applicable to reactions with 3-butenylzinc bromide.

Chiral Ligand Design Principles for this compound Chemistry

The success of an asymmetric transformation hinges on the design of the chiral ligand. nih.gov Several key principles have emerged for designing effective ligands for stereocontrolled reactions involving organozinc reagents like 3-butenylzinc bromide.

C₂-Symmetry: Many successful ligands, such as BINOL and TADDOL, possess a C₂ axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

Modularity and Tunability: Ligands with a modular structure, like the PHOX (phosphine-oxazoline) ligands, allow for systematic modification of both steric and electronic properties. nih.gov By changing substituents on different parts of the ligand scaffold, one can fine-tune the catalyst for a specific substrate and reaction, optimizing selectivity and reactivity. chemrxiv.orgnih.gov

Steric Hindrance: Bulky groups on the chiral ligand are crucial for creating a well-defined chiral pocket around the metal center. This steric environment effectively shields one face of the coordinated substrate, forcing the nucleophile to attack from the other, leading to high enantioselectivity. mdpi.com

Bidentate and Tridentate Coordination: Ligands that can form stable five- or six-membered chelate rings with the metal center (e.g., β-amino alcohols, salen-type ligands) provide a more rigid and predictable transition state structure. This rigidity is key to transmitting the chiral information effectively. mdpi.comrsc.org

Non-Symmetrical Ligands: While C₂-symmetric ligands are prevalent, non-symmetrical ligands with electronically and sterically distinct coordinating atoms (e.g., P,N-ligands) have proven superior in certain reactions. The different trans-effects of the coordinating atoms can influence the reactivity at the metal center, providing an additional level of control. nih.gov

The rational design of ligands, incorporating these principles, remains a cornerstone of modern asymmetric catalysis, enabling the synthesis of complex chiral molecules from simple precursors using reagents like 3-butenylzinc bromide.

Advanced Methodologies and Emerging Trends in 3 Butenylzincbromide Chemistry

Flow Chemistry Approaches for Continuous Generation and Reaction of 3-Butenylzincbromide

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technique for the safe and efficient production of reactive intermediates like organozinc reagents. acs.orgacs.org The traditional batch synthesis of compounds such as 3-Butenylzinc bromide can be hampered by issues of exothermicity, instability, and difficulties in scaling up. Continuous-flow systems mitigate these challenges by using packed-bed reactors where an organic halide solution is passed through metallic zinc turnings or granules. acs.orgnih.gov This method allows for precise control over reaction parameters, including temperature, pressure, and residence time, leading to reproducible and high-yielding on-demand synthesis. nih.gov

Research has demonstrated the successful continuous synthesis of a variety of organozinc halides, which are then immediately used ("telescoped") in subsequent coupling reactions such as the Negishi, Reformatsky, or Saytzeff reactions. acs.orgresearchgate.net This approach is particularly advantageous as it minimizes the amount of hazardous organometallic reagent present at any given time. acs.org Studies on the flow synthesis of allylzinc bromides, which are structurally related to 3-butenylzinc bromide, have shown that these reagents can be generated and subsequently reacted with electrophiles like CO2 in a streamlined process. researchgate.netrsc.org For instance, a solution of an allylic bromide in a solvent like Tetrahydrofuran (B95107) (THF) can be flowed through a heated column of zinc granules to form the allylzinc bromide, which is then immediately used in the next reaction step. rsc.orgresearchgate.net This methodology is directly applicable to the generation of 3-Butenylzinc bromide. Laboratory-scale setups have achieved organozinc yields of 82-92%, with subsequent coupling reactions yielding up to 92%. acs.org Pilot-scale systems with throughputs of up to 18 L/h have also been successfully tested, demonstrating the scalability of this technology. acs.org

Table 1: Examples of Continuous Flow Generation of Organozinc Reagents

| Organozinc Reagent Type | Starting Material | Flow System Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl zincbromoacetate | Ethyl bromoacetate | Column packed with metallic zinc, 30 ml/h flow rate | Clean solution with reproducible concentration | nih.gov |

| Allylzinc bromide | Allylic Bromides | Zn(0) column (40°C), THF solvent, 0.25-1.0 mL/min flow rate | Up to 53% for subsequent carboxylation | rsc.orgresearchgate.net |

| General Organozinc Halides | Organic Halides | Packed bed of Zn turnings, variable throughput | 82-92% (Organozinc formation) | acs.org |

| General Organozinc Halides | Organic Halides | Packed bed of Zn granules, up to 18 L/h throughput (pilot scale) | Up to 98% | acs.org |

Photoredox and Electrocatalytic Applications Involving this compound

The reactivity of organozinc reagents is being explored beyond their traditional role as nucleophiles, with photoredox and electrocatalysis opening new avenues for radical-based transformations.

Photoredox Catalysis: Recent studies have shown that organozinc reagents can be activated by visible light in the presence of a photocatalyst to generate alkyl radicals. acs.orgzioc.ru This process allows for coupling reactions that proceed via a radical mechanism rather than a formal nucleophile-electrophile interaction. acs.org In a typical cycle, the photocatalyst, activated by light, engages in a single electron transfer with the organozinc compound, leading to the formation of an alkyl radical. This radical can then be trapped by a suitable partner. acs.orgacs.org A significant advantage is the ability to perform these reactions under Barbier-type conditions, where the organozinc reagent is generated in situ from the corresponding organic halide and elemental zinc. acs.orgzioc.ru This approach has been successfully applied to the reaction of alkyl iodides and bromides with α-(trifluoromethyl)styrenes, yielding valuable gem-difluorinated products. acs.orgacs.org While direct examples with 3-Butenylzinc bromide are not yet prevalent, its generation from 4-bromo-1-butene (B139220) under these conditions represents a promising area of investigation. Dual catalysis systems, such as combining photoredox catalysis with nickel catalysis, have also been employed for the carbonylation of unactivated alkyl halides with organozinc reagents. rsc.org

Electrocatalysis: Electrochemical methods offer another sustainable route for the synthesis of organozinc compounds. This technique typically involves the use of a sacrificial zinc anode in a divided or undivided electrochemical cell. ajrconline.org The electrolysis of a solution containing an organic halide, such as 4-bromo-1-butene, in a suitable solvent like acetonitrile (B52724) can directly produce 3-Butenylzinc bromide. ajrconline.org The process is often highly efficient and avoids the need for chemical activating agents. ajrconline.org To facilitate the reaction with less reactive organic halides, transition metal catalysts, such as cobalt or nickel salts, can be employed. researchgate.netelectrochem.org In these systems, an electrochemically generated low-valent metal species undergoes oxidative addition with the organic halide, followed by transmetalation with zinc to afford the desired organozinc reagent. researchgate.netelectrochem.org This electrocatalytic approach provides a mild and controlled method for generating 3-Butenylzinc bromide for subsequent use in synthesis.

Mechanochemical Synthesis and Reactivity Enhancements of this compound

Mechanochemistry, which utilizes mechanical force (e.g., via ball-milling) to induce chemical reactions, presents a solvent-free and highly efficient method for the synthesis of organozinc reagents. acs.orgd-nb.info This technique has been successfully used to generate organozinc species, including those from alkyl and aryl halides, by milling the halide directly with zinc metal. ucl.ac.ukthieme-connect.com A remarkable feature of this method is that it often requires no bulk solvent, no inert atmosphere, and no prior chemical activation of the zinc. d-nb.infothieme-connect.com

The in situ generated organozinc reagent can then be used directly in a one-pot, one-jar process for subsequent C-C bond-forming reactions. d-nb.info For example, the mechanochemical generation of organozinc reagents followed by a palladium-catalyzed Negishi cross-coupling has been demonstrated with a broad substrate scope and high yields. acs.orgthieme-connect.comresearchgate.net Similarly, the Reformatsky reaction has been successfully carried out under ball-milling conditions, where an α-haloester and a carbonyl compound react with zinc to form a β-hydroxy ester. d-nb.info This process showcases the robustness of mechanochemical activation, as it is effective regardless of the initial morphology of the zinc source (e.g., powder, granules, or shot). d-nb.inforesearchgate.net The application of this solvent-free methodology to the synthesis of 3-Butenylzinc bromide from 4-bromo-1-butene and its subsequent use in Barbier-type allylations or Negishi couplings is a significant advancement in reactivity enhancement. ucl.ac.uk

Table 2: Mechanochemical Generation and Application of Organozinc Reagents

| Reaction Type | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Negishi Coupling | Alkyl/Aryl Halide, Aryl Halide, Zn, Pd-catalyst | Mixer mill, 30 Hz, one-pot | Solvent-free, no inert atmosphere required, high yields (up to 98%) | thieme-connect.com |

| Reformatsky Reaction | Aldehyde, Ethyl 2-bromoacetate, Zn | Mixer mill, 30 Hz, 2 hours | Solvent-free, no pre-activation of zinc needed, yields 39-82% | d-nb.info |

| Barbier-type Allylation | Aldehydes/Ketones/Imines, Allyl Halide, Zn | Ball-milling | Mechanical activation of zinc for in-situ reagent formation | ucl.ac.uk |

Sustainable and Green Chemistry Aspects of this compound Utilization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the utilization of 3-Butenylzinc bromide. kahedu.edu.in

A key focus is the replacement of traditional solvents. Tetrahydrofuran (THF), a common solvent for organozinc reactions, has several environmental and safety drawbacks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction. umb.eduresearchgate.net 2-MeTHF, which can be derived from renewable resources like agricultural waste, has shown superior or equal performance to THF and can improve yields for related allyl Grignard reagents. umb.educhempoint.com CPME is another promising alternative with favorable properties like higher boiling point, low water miscibility, and greater stability. researchgate.net

The advanced methodologies discussed previously contribute significantly to the greenness of processes involving 3-Butenylzinc bromide.

Atom Economy: Catalytic reactions, such as the photoredox and electrocatalytic methods, are superior to using stoichiometric reagents, which improves atom economy and reduces waste. acs.org

Waste Prevention: Flow chemistry enables on-demand synthesis, preventing the degradation of unstable reagents and the generation of waste associated with storing bulk quantities. acs.orgnih.gov The ability to reuse the unreacted zinc packed in the column further minimizes waste. researchgate.net

Safer Solvents and Processes: Mechanochemical synthesis drastically reduces or eliminates the need for volatile and hazardous organic solvents, representing a major step towards safer chemistry. acs.orgd-nb.info Similarly, flow chemistry enhances safety by containing highly reactive species in a small-volume, controlled environment, minimizing the risk of thermal runaways. acs.org

Energy Efficiency: Reactions that can be run at ambient temperature and pressure, such as many mechanochemical and photoredox-catalyzed processes, are more energy-efficient than those requiring extreme temperatures. acs.orgnumberanalytics.com

By integrating these sustainable solvents and advanced, more efficient synthetic techniques, the lifecycle of reactions involving 3-Butenylzinc bromide can be made significantly safer and more environmentally benign.

Spectroscopic and Computational Investigations of 3 Butenylzincbromide

Nuclear Magnetic Resonance (NMR) Studies of 3-Butenylzincbromide Solution Structure and Aggregation States

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organozinc reagents in solution. For 3-butenylzinc bromide, NMR studies in coordinating solvents like tetrahydrofuran (B95107) (THF) are essential for understanding the dynamic equilibria at play.

Organozinc halides in solution exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the monomeric form (RZnX), the diorganozinc species (R₂Zn), and the zinc dihalide (ZnX₂). Furthermore, these species can form various aggregates, such as dimers and trimers, and can coordinate with solvent molecules. researchgate.netthieme-connect.de The exact position of this equilibrium and the state of aggregation depend on factors like concentration, solvent, and temperature. nih.gov

¹H and ¹³C NMR spectroscopy can provide detailed information about the butenyl fragment. The chemical shifts of the protons and carbons near the zinc atom are particularly sensitive to the electronic environment and coordination state of the metal center. openstax.org For instance, the CH₂ group directly attached to the zinc atom (C1) is expected to show a significant upfield shift compared to its precursor, 4-bromo-1-butene (B139220), due to the electropositive nature of zinc. The terminal vinyl protons (H4) and the internal protons (H2, H3) would also exhibit characteristic shifts. orgsyn.orgacs.org

Variable-temperature NMR studies can be employed to investigate the dynamics of the Schlenk equilibrium and ligand exchange processes. Changes in the chemical shifts and line broadening can indicate the interconversion between different species (monomers, dimers, solvent adducts) on the NMR timescale. rsc.org Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that can distinguish between species of different sizes in solution, such as monomers and larger aggregates, based on their diffusion coefficients.

Illustrative NMR Data for this compound

The following table provides plausible ¹H and ¹³C NMR chemical shift ranges for 3-butenylzinc bromide in a coordinating solvent like THF-d₈, based on data for analogous organometallic compounds. openstax.orgsigmaaldrich.com

| Nucleus | Position | Plausible Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | H-1 (-CH₂ZnBr) | 0.5 - 1.0 | t |

| H-2 (-CH₂CH=) | 2.2 - 2.6 | q | |

| H-3 (=CHCH₂) | 5.6 - 6.0 | m | |

| H-4 (=CH₂) | 4.8 - 5.1 | m | |

| ¹³C NMR | C-1 (-CH₂ZnBr) | 10 - 20 | |

| C-2 (-CH₂CH=) | 35 - 45 | ||

| C-3 (=CHCH₂) | 135 - 145 | ||

| C-4 (=CH₂) | 112 - 118 |

This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) Techniques for Understanding this compound Species and Intermediates

Mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI), is invaluable for identifying the various species present in solutions of organometallic reagents. uni-muenchen.de ESI-MS allows for the transfer of ions from the solution phase to the gas phase with minimal fragmentation, enabling the detection of aggregates and solvent adducts that exist in solution. rsc.org

For a THF solution of 3-butenylzinc bromide, ESI-MS could be used to detect a variety of ionic species. These might include the solvated monomer [C₄H₇ZnBr(THF)ₙ]⁺, dimeric species like [(C₄H₇ZnBr)₂Cl]⁻ (if chloride ions are present as additives), and other "ate" complexes. uni-muenchen.de The analysis of these species provides direct evidence for the aggregation behavior and the role of solvent and additives in stabilizing different structures. numberanalytics.com

This technique is also instrumental in mechanistic studies for tracking reactive intermediates. By sampling a reaction mixture over time, one can identify intermediates formed between 3-butenylzinc bromide and a substrate, providing crucial evidence for the proposed reaction mechanism.

Plausible Mass Spectrometry Data for this compound Species

The table below lists hypothetical mass-to-charge ratios (m/z) for plausible ions of 3-butenylzinc bromide (using ⁶⁴Zn and ⁷⁹Br isotopes) that could be detected by ESI-MS.

| Plausible Species | Formula | Predicted m/z |

| Monomer Cation (with 2 THF) | [C₄H₇ZnBr(C₄H₈O)₂ + H]⁺ | 443.08 |

| Dimeric Anion (with Br⁻ adduct) | [(C₄H₇ZnBr)₂Br]⁻ | 474.70 |

| Dimeric Anion (with THF) | [(C₄H₇ZnBr)₂(C₄H₈O) - H]⁻ | 468.80 |

This is a hypothetical data table for illustrative purposes. The actual observed species and their solvation state can vary.

X-ray Crystallography of this compound Complexes and Adducts

X-ray crystallography provides unambiguous information about the three-dimensional structure of crystalline compounds in the solid state. uu.nlrsc.org While 3-butenylzinc bromide itself may not be readily crystallizable, its adducts with coordinating ligands like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can often be isolated as crystalline solids suitable for X-ray diffraction analysis. researchgate.netacs.org

The crystal structure of a 3-butenylzinc bromide adduct, for example, [C₄H₇ZnBr(THF)₂], would reveal precise bond lengths, bond angles, and the coordination geometry around the zinc center. In such a complex, the zinc atom is expected to be tetra-coordinate, adopting a distorted tetrahedral geometry. The ligands would be the butenyl group, the bromine atom, and two oxygen atoms from the THF molecules. acs.org This structural information is fundamental for understanding the nature of the carbon-zinc bond and the steric and electronic properties of the reagent, which in turn influence its reactivity.

Representative Crystallographic Data for a [C₄H₇ZnBr(THF)₂] Complex

The following table presents plausible crystallographic parameters for a hypothetical crystalline adduct of 3-butenylzinc bromide, based on known structures of similar organozinc halide complexes. researchgate.netnih.gov

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| Zn-C1 | ~2.10 | C1-Zn-Br | ~115 |

| Zn-Br | ~2.40 | C1-Zn-O | ~110 |

| Zn-O(THF) | ~2.15 | Br-Zn-O | ~100 |

| O-Zn-O | ~95 |

This is a hypothetical data table for illustrative purposes.

Density Functional Theory (DFT) Calculations on this compound Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and predict the reactivity of chemical systems. numberanalytics.com It provides a theoretical framework to investigate reaction mechanisms, transition states, and the origins of selectivity, offering insights that are often difficult to obtain experimentally. thieme-connect.dersc.org

DFT calculations are widely used to map the potential energy surface of a chemical reaction. For reactions involving 3-butenylzinc bromide, such as its addition to a carbonyl compound, DFT can be used to locate and characterize the geometry and energy of the transition state (TS). thieme-connect.deresearchgate.net The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. thieme-connect.de

Illustrative Reaction Energy Profile Data (Hypothetical)

For the addition of 3-butenylzinc bromide to an aldehyde, DFT can provide the relative free energies (ΔG) for the key steps.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Aldehyde | 0.0 |

| Transition State (TS) | Six-membered ring-like structure | +15.2 |

| Product | Zinc alkoxide of homoallylic alcohol | -25.5 |

This is a hypothetical data table for illustrative purposes.

Many reactions of 3-butenylzinc bromide, particularly additions to chiral or prochiral substrates, can yield multiple stereoisomers. DFT calculations are instrumental in predicting and rationalizing the stereochemical outcome of such reactions. acs.org

The prediction is achieved by modeling the transition states leading to each possible stereoisomer (e.g., syn vs. anti or R vs. S). rsc.org The transition state with the lower calculated activation energy will be more easily reached, and the corresponding stereoisomer will be the major product. This analysis allows researchers to understand the steric and electronic interactions within the transition state that dictate the stereoselectivity. For example, models can reveal why a particular face of a carbonyl is preferentially attacked, leading to a specific diastereomer.

The ultimate goal of mechanistic and computational studies is to enable the rational design of new and improved chemical reactions. By understanding the factors that control the reactivity and selectivity of 3-butenylzinc bromide through DFT calculations, chemists can propose modifications to the reaction system to achieve a desired outcome.

For instance, if a reaction suffers from low selectivity, DFT analysis of the competing transition states might suggest that modifying the steric bulk of the substrate or adding a specific ligand to the zinc center could increase the energy difference between the transition states, thereby enhancing selectivity. This predictive power accelerates the discovery process, moving from empirical screening to knowledge-based design of novel, highly efficient, and selective transformations.

Computational Prediction of Stereochemical Outcomes

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of 3-butenylzinc bromide in solution at an atomic level. ebsco.com These simulations model the intricate motions and interactions between the organozinc reagent and its surrounding environment, offering insights that are often inaccessible through experimental techniques alone. ebsco.comnih.gov The primary focus of such simulations is to understand the structure, dynamics, and reactivity of 3-butenylzinc bromide, particularly in ethereal solvents like tetrahydrofuran (THF), which are standard for its synthesis and use in chemical reactions. researchgate.netsigmaaldrich.com

A key aspect explored through MD simulations is the solvation structure of 3-butenylzinc bromide. In THF, the zinc atom is expected to be coordinated by the solvent molecules. Computational studies on analogous organozinc and Grignard reagents have shown that the metal center is typically coordinated by one or more THF molecules, which play a crucial role in stabilizing the reagent. researchgate.netuio.no Ab initio molecular dynamics can be used to determine the preferred coordination numbers and geometries, revealing how the solvent shell influences the reagent's stability and accessibility for reaction. researchgate.netchemrxiv.orgresearchgate.net